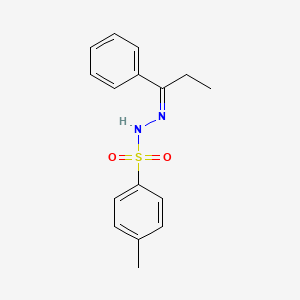
4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol is a natural flavonol compound found in the flowers of Getonia floribunda Roxb . It belongs to the class of flavonoids, which are known for their diverse biological activities and potential health benefits. The molecular formula of 4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol is C19H18O8, and it has a molecular weight of 374.34 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol typically involves the methylation of quercetin derivatives. The process includes the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in solvents like acetone or methanol, and the temperature is maintained between 0°C to 25°C to ensure optimal yield .
Industrial Production Methods: Industrial production of 4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol involves the extraction of the compound from natural sources like Getonia floribunda Roxb. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. The purified compound is then crystallized to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4’ position can be oxidized to form quinones.
Reduction: The carbonyl group in the flavonol structure can be reduced to form flavanols.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like boron tribromide (BBr3) or aluminum chloride (AlCl3) are used for demethylation.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of flavanols.
Substitution: Formation of demethylated flavonols.
Applications De Recherche Scientifique
4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of flavonoid chemistry and synthesis.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Studied for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of 4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparaison Avec Des Composés Similaires
4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol can be compared with other similar flavonol compounds:
5,4’-Dihydroxy-6,7,8,3’-tetramethoxyflavone: Similar structure but with an additional hydroxyl group at the 5 position.
3,5-Dihydroxy-6,7,3’,4’-tetramethoxyflavone: Similar structure but with hydroxyl groups at the 3 and 5 positions.
5-Hydroxy-6,7,8,4’-tetramethoxyflavone: Similar structure but with a hydroxyl group at the 5 position and methoxy groups at the 6, 7, 8, and 4’ positions.
Uniqueness: 4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol is unique due to its specific hydroxyl and methoxy group arrangement, which contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C19H18O8 |
|---|---|
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
3-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O8/c1-23-12-7-9(5-6-11(12)20)16-15(22)14(21)10-8-13(24-2)18(25-3)19(26-4)17(10)27-16/h5-8,20,22H,1-4H3 |
Clé InChI |
WZBSKSHQKMJJHQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=CC(=C(C(=C3O2)OC)OC)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


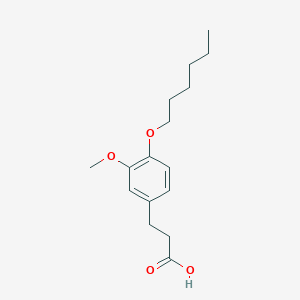
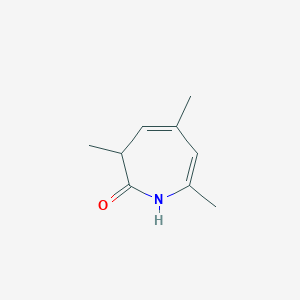

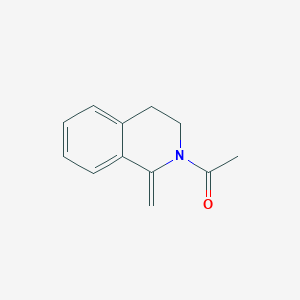
![Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate](/img/structure/B11938660.png)

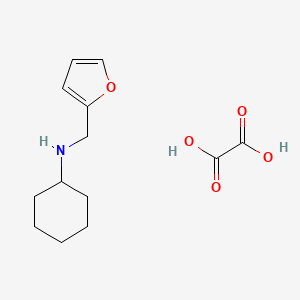

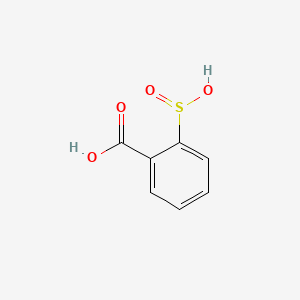
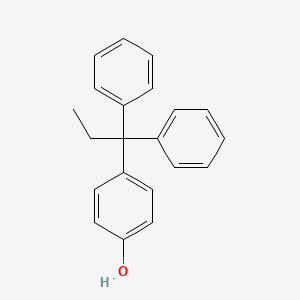
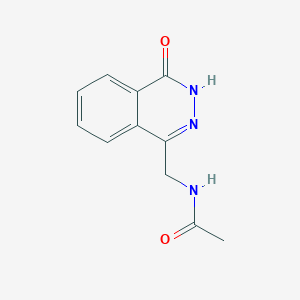
![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)
